N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide
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Overview
Description
N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, a cyclohexyl group, and a nitrobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide typically involves multi-step organic synthesis. One common method involves the condensation of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with cyclohexylamine, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones share a similar quinoline core and exhibit comparable biological activities.
Nitrobenzamide Derivatives: These compounds have similar structural features and are studied for their potential therapeutic applications.
Uniqueness
N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide is unique due to the combination of its quinoline core, cyclohexyl group, and nitrobenzamide moiety
Properties
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-7-12-22-18(13-16)14-19(23(28)25-22)15-26(20-5-3-2-4-6-20)24(29)17-8-10-21(11-9-17)27(30)31/h7-14,20H,2-6,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZLIJMYHAQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365859 |
Source
|
Record name | STK570522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5270-11-1 |
Source
|
Record name | STK570522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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